molecular formula C25H27N3O4 B2468714 (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1396890-56-4

(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Numéro de catalogue: B2468714
Numéro CAS: 1396890-56-4
Poids moléculaire: 433.508
Clé InChI: PJSWRDCPWHSUGN-WYMLVPIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry and Biochemistry

Acrylamide is a widely used chemical in various industrial applications, such as soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis. Its chemistry, biochemistry, and safety have been extensively studied, revealing its presence in food formed during processing conditions that induce Maillard browning. Its formation and distribution in food and its role in human health have been a focus of research efforts, contributing to a better understanding of its impacts in different domains (Friedman, 2003).

Industrial Applications

The review of acrylamide from an industry perspective has shed light on its applications and the progress made in understanding its chemistry and agricultural practices. This includes intensive investigations into its occurrence, mechanisms of formation, and the potential health risks it poses when present in the human diet. The link of acrylamide in foods to the Maillard reaction and the amino acid asparagine has been crucial in understanding its formation during food preparation and processing (Taeymans et al., 2004).

Food Processing and Toxicity Mitigation

Studies have focused on the presence of acrylamide in baking products and the factors influencing its formation and degradation. The effects of different factors affecting acrylamide formation in bakery products have been reviewed, providing guidelines for manufacturers to reduce its levels in their products (Keramat et al., 2011). Additionally, methods for reducing the dietary content and toxicity of acrylamide have been surveyed, highlighting the distribution of acrylamide in food from different sources and the consumption by various populations. This encompasses methods to reduce its content in the diet and mitigate adverse effects in vivo (Friedman & Levin, 2008).

Coordination Chemistry

The coordination chemistry of acrylamide with a variety of transition metals has been reviewed, providing an overview of its structure, possible modes of coordination, syntheses, and structures of acrylamide complexes. This review also considers reactions involving acrylamide or acrylamide-based ligands coordinated with biologically relevant transition metals, offering insights into its potential role in acrylamide reactivity in biological systems (Girma et al., 2005).

Microgel Applications

The synthesis, properties, and applications of acrylamide-based microgels have gained significant attention due to their responsive behavior and chemical stability. These microgels have potential applications in nanotechnology, drug delivery, sensing, and catalysis, providing a critical overview of recent research progress and future perspectives in this area (Begum et al., 2019).

Mitigation of Toxicity

Efforts have been made to understand the inhibition of acrylamide formation in processed food and the mitigation of its toxicity in cells, animals, and humans. This includes strategies for selecting commercial food with low acrylamide content, selecting processing conditions to minimize its formation, and adding food-compatible compounds to inhibit acrylamide formation during processing. The aim is to reduce the dietary acrylamide burden without adversely affecting the nutritional quality, safety, and sensory attributes of food (Friedman, 2015).

Propriétés

IUPAC Name

(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-22-13-11-17(15-23(22)32-2)12-14-24(29)26-16-21-19-9-5-6-10-20(19)25(30)28(27-21)18-7-3-4-8-18/h5-6,9-15,18H,3-4,7-8,16H2,1-2H3,(H,26,29)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWRDCPWHSUGN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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